(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene
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Overview
Description
(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene is an organic compound characterized by the presence of bromine and methoxy groups attached to a propene backbone, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene typically involves the dibromination of alkenes. One common method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating reagents. This reaction is carried out under mild conditions, offering high yields and short reaction times . Another method involves the use of room-temperature ionic liquids as solvents, which are considered “green” alternatives to traditional chlorinated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that can further react with other molecules. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2,2-dimethoxypropane: Similar in structure but lacks the benzene ring.
1,1-Dibromo-3,3,3-trifluoroacetone: Contains trifluoromethyl groups instead of methoxy groups.
Uniqueness
(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene is unique due to the presence of both bromine and methoxy groups on a propene backbone connected to a benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116245-76-2 |
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Molecular Formula |
C11H12Br2O2 |
Molecular Weight |
336.02 g/mol |
IUPAC Name |
(1,1-dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C11H12Br2O2/c1-14-11(15-2)9(10(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
InChI Key |
BJSUBTCYOVRQNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=C(Br)Br)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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